molecular formula C17H18N4O3S B6507254 6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 941869-25-6

6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6507254
CAS RN: 941869-25-6
M. Wt: 358.4 g/mol
InChI Key: RTWUABIHJHIMOJ-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including an ethoxy group, a piperazine ring, an oxazole ring, and a benzothiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the various rings and the attachment of the ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and oxazole rings would likely contribute to the rigidity of the molecule, while the ethoxy group could potentially increase its solubility in organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. It’s likely that it would be a solid at room temperature .

Scientific Research Applications

Anticancer Properties:

Tyrosine Kinase Inhibition:
Anti-Inflammatory Activity:
Antimicrobial Potential:

Organic Synthesis and Chemical Reactions

Understanding the reactivity of our compound is essential for its applications:

Benzylic Position Reactivity: Synthetic Applications:

Conclusion

“6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole” holds immense potential across medicinal chemistry, organic synthesis, and spectroscopy. Researchers can explore its multifaceted applications to advance science and improve human health. 🌿🔬

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Read more Khan Academy. “Reactions at the benzylic position.” Watch video Turchi, I. J. (Ed.). (1986). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. The Chemistry of Heterocyclic Compounds series, Volume 45. Read more

properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-2-23-12-3-4-13-15(11-12)25-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-24-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWUABIHJHIMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162295
Record name [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

CAS RN

941869-25-6
Record name [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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